molecular formula C18H17N3OS2 B7691624 (E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

(E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B7691624
M. Wt: 355.5 g/mol
InChI Key: ICAVJRLMNLXZFT-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, also known as PQT-12, is a chemical compound that belongs to the class of thiazolidinones. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of (E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase-3 pathway. It also inhibits the growth of tumor cells by inducing G2/M cell cycle arrest. (E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has also been shown to have antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
(E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and have antimicrobial activity. (E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has also been shown to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of (E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is its potential as a fluorescent probe for detecting metal ions. It has also been shown to have anticancer, antitumor, and antimicrobial activities. However, one limitation of (E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is its limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of (E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one. One area of research could be the development of more soluble derivatives of (E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one. Another area of research could be the study of (E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one in combination with other anticancer or antimicrobial agents. Additionally, the use of (E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one as a fluorescent probe for detecting metal ions could be further explored. Overall, the study of (E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has the potential to lead to the development of new drugs and diagnostic tools.

Synthesis Methods

The synthesis of (E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one involves the reaction between 2-(piperidin-1-yl)quinoline-3-carbaldehyde and 2-aminothiazole in the presence of acetic acid as a catalyst. The resulting product is a yellow crystalline solid with a melting point of 234-236°C.

Scientific Research Applications

(E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anticancer, antitumor, and antimicrobial activities. (E)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

(5E)-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c22-17-15(24-18(23)20-17)11-13-10-12-6-2-3-7-14(12)19-16(13)21-8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,20,22,23)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAVJRLMNLXZFT-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=C4C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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